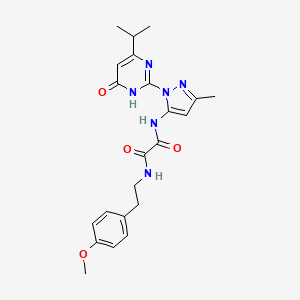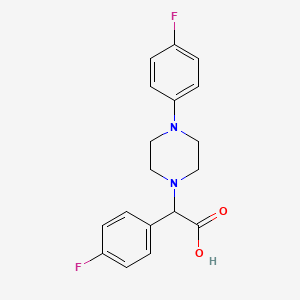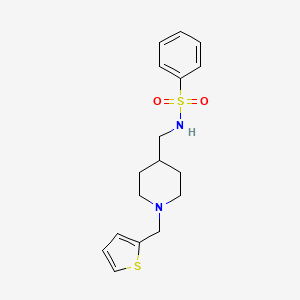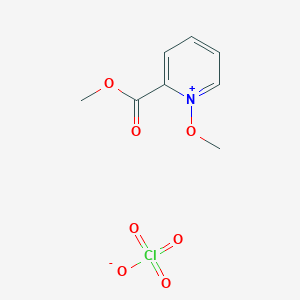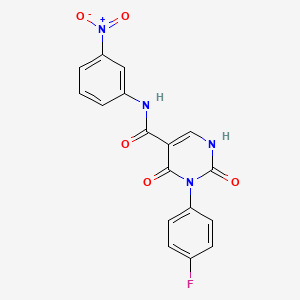
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide typically involves a multi-step process starting from aromatic organic acids, which are converted into corresponding esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols. These thiols are further reacted with appropriate bromoacetamides in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to obtain the target compounds (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is confirmed using various spectroscopic techniques including (1)H-NMR, IR, and mass spectral data. These methods provide detailed insights into the molecular framework, confirming the presence of the 1,3,4-oxadiazole ring, substituent groups, and the overall molecular integrity of the synthesized compounds.
Chemical Reactions and Properties
Compounds with the 1,3,4-oxadiazole moiety, similar to the molecule of interest, exhibit a range of chemical reactions, particularly those involving further functionalization or interaction with biomolecules. Their reactivity is often explored in the context of biological screening, where their activity against various enzymes or microbial species is assessed (Siddiqui et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has identified a series of compounds, including those related to the specified chemical structure, showing significant antitumor activity. For instance, a study on novel 3-benzyl-4(3H)quinazolinones, which are structurally related to the specified compound, demonstrated broad-spectrum antitumor activity. These compounds were found to be 1.5–3.0 times more potent than the control 5-fluorouracil, with mean GI50 values ranging from 7.24 to 14.12 µM, indicating their potential as effective antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Evaluation
Another study synthesized and evaluated 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides for antimicrobial and hemolytic activity. The compounds displayed activity against selected microbial species, highlighting the antimicrobial potential of this chemical class (Samreen Gul et al., 2017).
Enzyme Inhibition
A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was synthesized and found to be relatively more active against acetylcholinesterase, showcasing the enzyme inhibition capacity of these compounds. This suggests potential applications in treating diseases where enzyme regulation is crucial (A. Rehman et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-12-4-7-14(8-5-12)27-11-17(23)20-19-22-21-18(26-19)13-6-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXBDEKGLSLZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

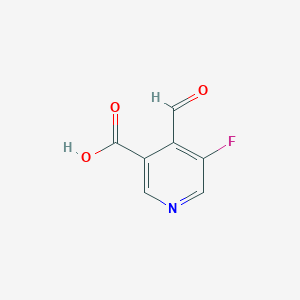
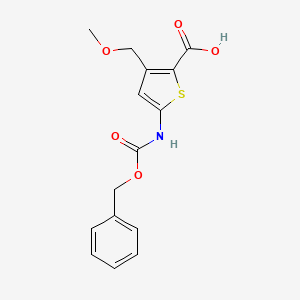
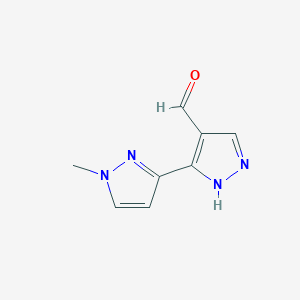
![3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one](/img/structure/B2487885.png)
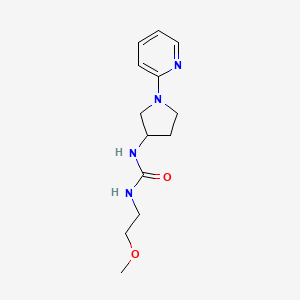
![6-fluoro-N-[(2S)-3-hydroxy-1-oxo-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-2-yl]pyridine-2-carboxamide](/img/structure/B2487887.png)
![N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2487888.png)
![N-cyclohexyl-4-[2-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2487891.png)
